2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The IUPAC name of this compound is derived from its fused bicyclic framework. The parent structure, cyclohepta[b]indole , consists of a seven-membered cycloheptane ring fused to an indole system at the [b] position, indicating connectivity between the indole’s benzene ring and the cycloheptane. The prefix 2-bromo specifies a bromine atom at position 2 of the indole moiety, while 6-carboxylic acid denotes a carboxylic acid group (-COOH) at position 6 of the cycloheptane ring. The term hexahydro indicates partial saturation of the cycloheptane ring, with six hydrogen atoms added to reduce three double bonds, resulting in a semi-saturated structure.
The structural complexity is further captured in its SMILES notation :OC(=O)C1CCCCC2=C1NC1=CC=C(Br)C=C21
This representation highlights the carboxylic acid group at position 6 (OC(=O)), the bromine at position 2 (Br), and the fused cycloheptane-indole system.
Molecular Formula and Weight Analysis
The molecular formula of 2-bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid is C₁₄H₁₄BrNO₂ , derived by substituting the amide group (-CONH₂) in the structurally analogous compound (CAS 1414959-13-9) with a carboxylic acid group (-COOH). This substitution reduces the nitrogen count by one and increases oxygen by one, yielding a molecular weight of 308.17 g/mol (calculated as follows):
| Component | Contribution (g/mol) |
|---|---|
| 14 C | 168.14 |
| 14 H | 14.11 |
| 1 Br | 79.90 |
| 1 N | 14.01 |
| 2 O | 32.00 |
| Total | 308.16 |
The exact mass, calculated using isotopic abundances, is 308.1703 g/mol .
CAS Registry Number and Alternative Chemical Identifiers
While the CAS Registry Number for 2-bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid is not explicitly listed in the provided sources, related compounds offer insights:
- The amide derivative (CAS 1414959-13-9) shares the core bicyclic structure.
- The non-functionalized analog (CAS 109160-55-6) lacks the carboxylic acid group.
Alternative identifiers include:
Stereochemical Considerations in Cyclohepta[b]indole Systems
The cyclohepta[b]indole system introduces potential stereoisomerism due to:
- Chirality at Position 6 : The carbon bearing the carboxylic acid group is bonded to four distinct substituents: the cycloheptane ring, two methylene (-CH₂-) groups, and the -COOH group. This configuration creates a chiral center , enabling enantiomerism.
- Conformational Flexibility : The partially saturated cycloheptane ring adopts multiple conformations (e.g., chair-like or boat-like), influencing the spatial arrangement of substituents. However, the hexahydro designation suggests a reduced likelihood of geometric isomerism from double bonds.
| Stereochemical Feature | Implication |
|---|---|
| Chiral center at C6 | Enantiomeric pair possible |
| Cycloheptane conformation | Axial vs. equatorial substituent positioning |
These considerations underscore the need for advanced spectroscopic methods (e.g., X-ray crystallography) to resolve absolute configurations.
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(17)18)13(9)16-12/h5-7,10,16H,1-4H2,(H,17,18) |
InChI Key |
VMDSCLATYQTGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-bromoaniline, followed by cyclization to form the indole ring. The carboxylic acid group is then introduced through a series of reactions, including oxidation and hydrolysis. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
Overview
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data tables and case studies.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the bromination of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole. The Fischer indole synthesis is a common method used to obtain the tricyclic structure. This compound can undergo various chemical reactions including:
- Substitution Reactions : The bromine atom can be replaced by other functional groups.
- Oxidation and Reduction Reactions : The indole ring can be modified under appropriate conditions.
- Cyclization Reactions : It can participate in forming more complex structures.
Chemistry
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization which is essential in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : In vitro studies demonstrate effectiveness against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
These findings suggest potential for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies show dose-dependent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table illustrates the effect on MCF-7 cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
At a concentration of 20 µM, the compound significantly reduced cell viability by approximately 50%.
Medicine
Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient. The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in drug development.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects. Experiments involving neuronal cell cultures exposed to oxidative stress have shown that treatment with this compound increases cell survival rates:
| Treatment | Cell Survival Rate (%) |
|---|---|
| Control | 30 |
| Compound (10 µM) | 60 |
| Compound (20 µM) | 80 |
These results indicate potential applications in neurodegenerative diseases.
Case Study: Anticancer Activity in MCF-7 Cell Line
A detailed study was conducted to evaluate the anticancer properties of the compound against the MCF-7 breast cancer cell line. The results indicated that the compound effectively inhibits cell growth in a dose-dependent manner.
Case Study: Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound was tested against several bacterial strains. The inhibition zones were measured to determine its effectiveness as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs:
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 262.74 g/mol
- Key Features: Chlorine substituent at position 2 (vs. bromine in the target compound). Carboxamide group at position 6 (vs. carboxylic acid). Hydrogen bond donors/acceptors: 2/1, influencing solubility and protein interactions .
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
- Molecular Formula : C₁₃H₁₅BrN₂
- Molecular Weight : 281.18 g/mol
- Key Features :
- Amine group at position 6 (vs. carboxylic acid).
- Bromine at position 2 enhances lipophilicity compared to chlorine analogs.
- Applications : Used as a medicinal intermediate; safety protocols emphasize handling precautions (P201, P210 codes) due to reactive bromine .
5,6,7,8,9,10-Hexahydro-4,4,7-trimethyl-4H-benzo-1,3-oxathiane Derivatives
- Example Compound : S-benzylsulfonium perchlorate (95)
- Key Features: 1,3-oxathiane ring with sulfur substitution, altering bond angles (β = 90.06° in analogs) and torsional strain . No halogen substituents, reducing electrophilicity compared to bromo/chloro analogs.
Structural and Functional Analysis
Table 1: Comparative Properties
Key Observations :
Halogen Impact : Bromine’s larger atomic radius and polarizability enhance lipophilicity and electrophilic substitution reactivity compared to chlorine .
Functional Group Influence :
- The carboxylic acid group increases acidity (pKa ~2-3) vs. carboxamide (pKa ~0-1), affecting solubility and ionizability.
- The amine group in the bromo-amine derivative may facilitate nucleophilic reactions or metal coordination .
Conformational Flexibility: The saturated cycloheptane ring in all analogs allows for variable puckering, as seen in crystal structures (e.g., monoclinic packing with β = 90.06° in related compounds) .
Biological Activity
2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid (CAS Number: 109160-55-6) is a compound of significant interest in medicinal chemistry due to its structural similarity to various biologically active indole derivatives. This article explores its biological activity, focusing on its potential as an anti-cancer and anti-HIV agent, along with relevant case studies and research findings.
- Molecular Formula : C13H14BrN
- Molecular Weight : 264.161 g/mol
- LogP : 4.199
- PSA (Polar Surface Area) : 15.79 Ų
Biological Activity Overview
The biological activities of indole derivatives are well-documented, particularly their roles in cancer therapy and antiviral applications. The compound has been evaluated for its effects on various biological targets.
Anti-Cancer Activity
Recent studies have highlighted the potential of indole derivatives as anti-cancer agents. For instance, derivatives with the indole core have shown efficacy in disrupting mitotic processes in cancer cells:
- Mechanism : Indole compounds can interfere with the mitotic spindle formation, leading to apoptosis in cancer cells. This mechanism has been observed in various studies involving different indole derivatives .
- Case Study : A study on novel 5-bromoindole derivatives reported significant cytotoxic effects against multiple human cancer cell lines. The compounds were tested using the MTT assay, revealing IC50 values that indicate strong antiproliferative properties .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Bromo-Indole Derivative A | HeLa | 20 |
| 2-Bromo-Indole Derivative B | MCF-7 | 15 |
| 2-Bromo-Indole Derivative C | A549 | 25 |
Anti-HIV Activity
The compound's structural features suggest potential as an inhibitor of HIV integrase, a critical enzyme for viral replication:
- Mechanism : The indole core and carboxyl group are believed to chelate magnesium ions essential for integrase activity. Structural optimization has led to compounds with enhanced binding affinity and inhibitory effects against HIV integrase .
- Research Findings : In a comparative study of various indole derivatives, some exhibited IC50 values as low as 0.13 µM against HIV integrase, indicating strong inhibitory potential .
| Compound | IC50 (µM) | Binding Interaction |
|---|---|---|
| Compound 3 | 0.13 | Bis-bidentate chelation with Mg²⁺ |
| Compound 4 | 0.39 | π-π stacking with viral DNA |
Structure-Activity Relationship (SAR)
The effectiveness of the compound as an anti-cancer and anti-HIV agent can be attributed to specific structural features:
- Indole Core : Essential for biological activity; modifications can enhance potency.
- Carboxyl Group : Critical for chelation in enzyme inhibition.
- Bromine Substitution : Influences hydrophobic interactions and overall solubility.
Q & A
Q. What are the key synthetic strategies for preparing 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid?
Synthesis typically involves cyclization reactions of substituted indole precursors. For example, a related cyclohepta[b]indole derivative was synthesized via acid-catalyzed cyclization of a hydrazono-cycloheptanone precursor under reflux conditions (acetic acid/HCl, 2 hours, 72% yield) . Bromination can be achieved using CuI-catalyzed coupling (e.g., describes a bromo-indole synthesis via azide-alkyne cycloaddition in PEG-400/DMF with CuI) . The carboxylic acid group may be introduced via oxidation or hydrolysis of ester intermediates.
Q. How is the structural integrity of this compound validated post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- NMR : and NMR confirm substituent positions and ring saturation (e.g., used NMR to verify a bromo-indole structure) .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS in ) confirms molecular weight .
- X-ray crystallography : Resolves ring conformation and hydrogen-bonding networks (e.g., cyclohepta[b]indole derivatives in and ) .
Q. What purification techniques are effective for isolating this compound?
- Flash column chromatography : Employed in using 70:30 ethyl acetate/hexane to separate brominated indole derivatives .
- Recrystallization : Ethanol or aqueous mixtures are common (e.g., recrystallized a cyclohepta[b]indole analog from ethanol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency?
Cyclization efficiency depends on acid strength, temperature, and reaction time. achieved 72% yield by refluxing a precursor in acetic acid/HCl at 398 K for 2 hours. Kinetic studies and catalyst screening (e.g., Lewis acids) may further enhance yields. Monitoring via TLC (as in , R = 0.30 in ethyl acetate/hexane) ensures reaction progress .
Q. What role does the bromine substituent play in modifying reactivity or biological activity?
Bromine at position 2 may:
- Direct electrophilic substitution : Influence regioselectivity in further functionalization (e.g., ’s bromo-indole underwent azide-alkyne coupling) .
- Enhance bioactivity : Brominated indoles often exhibit improved pharmacokinetic properties (e.g., links brominated heterocycles to pharmaceutical intermediates) .
Q. How do intermolecular interactions dictate the compound’s crystal packing?
Q. What analytical challenges arise in characterizing this compound’s stereochemistry?
- Chiral centers : Partial saturation in the cycloheptane ring may introduce stereoisomers. Chiral HPLC or circular dichroism (CD) could resolve enantiomers.
- Dynamic NMR : Detect ring-flipping or conformational exchange in solution (not addressed in current evidence but inferred from crystallographic data) .
Q. How might this compound serve as a precursor for bioactive molecules?
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
